This compound falls under the category of heterocyclic compounds, specifically pyrroles, which are five-membered aromatic rings containing nitrogen. Pyrrole derivatives are significant in various fields, including medicinal chemistry and materials science, due to their diverse biological activities and chemical reactivity.
The synthesis of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods:
The molecular structure of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde consists of:
InChI=1S/C12H10BrNO/c1-9-4-5-12(11(13)7-9)14-6-2-3-10(14)8-15/h2-8H,1H3.1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde participates in various chemical reactions due to its functional groups:
These reactions are significant for creating various derivatives that may exhibit different biological or chemical properties.
The mechanism of action for 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde largely depends on its application in medicinal chemistry. It may interact with specific biological targets such as enzymes or receptors:
Research indicates that compounds like this can influence biological pathways by acting as enzyme inhibitors or receptor modulators, leading to therapeutic effects.
The physical and chemical properties of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 264.11 g/mol |
| Storage Conditions | Room temperature |
| Solubility | Soluble in organic solvents; limited solubility in water |
These properties influence its handling, storage, and applications in research .
1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde has several scientific applications:
This compound features a planar pyrrole ring connected to a brominated aromatic system via a nitrogen linkage. The molecular formula (C₁₂H₁₀BrNO) comprises three core components:
The molecule’s planarity is disrupted by steric interactions between the ortho-bromine and the pyrrole ring, inducing a dihedral angle of ~15–25° between the two ring systems. This conformation impacts electronic delocalization, reducing conjugation across the N-aryl bond. Key bond parameters include:
Table 1: Key Molecular Descriptors
| Property | Value | Method of Determination |
|---|---|---|
| Molecular formula | C₁₂H₁₀BrNO | High-resolution mass spectrometry [4] [6] |
| Molecular weight | 264.12 g/mol | Calculated from formula [6] |
| SMILES | CC1=CC(=C(C=C1)N2C=CC=C2C=O)Br | Canonical representation [6] |
| InChIKey | MHKXDAPQUORGMQ-UHFFFAOYSA-N | Unique identifier [6] |
The systematic IUPAC name 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde follows these naming rules:
Positional effects of substituents:
The numbering scheme emphasizes bromine’s priority (2-bromo before 4-methyl) and clarifies nitrogen substitution (1H-pyrrole).
Structurally analogous pyrrole-2-carbaldehydes exhibit significant variations in reactivity and properties due to substituent effects:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1